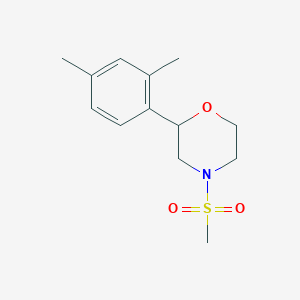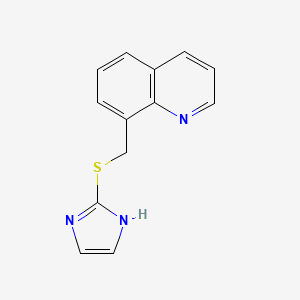![molecular formula C9H11Cl2NO2S B7591892 N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)
N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide, commonly known as DCM, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. DCM is a white crystalline powder that is soluble in organic solvents and has a melting point of 116-118°C. In
Mechanism of Action
DCM is known to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, DCM can alter the pH of various biological fluids and disrupt cellular processes that are dependent on pH regulation.
Biochemical and Physiological Effects:
DCM has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the alteration of pH in biological fluids, and the disruption of cellular processes that are dependent on pH regulation. Additionally, DCM has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCM in lab experiments is its ability to selectively inhibit carbonic anhydrase activity, allowing researchers to study the effects of altered pH on various biological processes. However, DCM has some limitations as well, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Future Directions
There are several potential future directions for research on DCM. One area of interest is the development of new synthetic methods for producing DCM that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of DCM and its potential therapeutic applications. Finally, there is a need for more studies on the toxicity and safety of DCM, particularly in the context of its use in lab experiments.
Synthesis Methods
DCM can be synthesized through a multi-step process starting with the reaction of 2,5-dichlorobenzyl chloride with sodium methoxide to form 2,5-dichlorobenzyl alcohol. This alcohol is then reacted with methylsulfonyl chloride in the presence of a base to form DCM.
Scientific Research Applications
DCM has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a tool to study the mechanism of action of various enzymes, and as a potential therapeutic agent for the treatment of certain diseases.
properties
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-12(15(2,13)14)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METBAJUAAIVALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
![5-(3-Chlorophenyl)-2-[(4-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7591829.png)
![[3-[(4-Methylpyrazol-1-yl)methyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B7591831.png)
![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591846.png)
![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)


![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)


![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)

